2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-9-7-16(23-25(11)18)12-2-5-14(6-3-12)24-28(26,27)17-8-4-13(19)10-15(17)20/h2-10,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGZUJYALBTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyridazines and is characterized by its unique structure comprising a triazole ring fused with a pyridazine ring and a sulfonamide moiety. The presence of difluorophenyl and phenyl groups enhances its biological and chemical properties, making it a candidate for various pharmacological applications.
- Molecular Formula : C20H15F2N5O2
- IUPAC Name : this compound
- Molecular Weight : 390.36 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects. Notable activities include:
- Anticancer Properties : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it exhibits IC50 values in the low micromolar range against gastric adenocarcinoma SGC-7901 cells and lung adenocarcinoma A549 cells.
- Enzyme Inhibition : It has been identified as a potential enzyme inhibitor, which is crucial for understanding its mechanism of action in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to substantiate these claims.
Antiproliferative Activity
A study conducted on a series of triazolo[4,3-b]pyridazine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting cell proliferation. The compound 4q from this study demonstrated potent activity against multiple cancer cell lines with IC50 values as low as 0.008 μM against A549 cells. This indicates a strong potential for development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve disruption of tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division. The study indicated that treatment with the compound led to significant alterations in microtubule dynamics and cell cycle arrest at the G2/M phase .
Enzyme Inhibition Studies
Research into the enzyme inhibition capabilities of this compound revealed that it could inhibit specific enzymes involved in cancer progression. Its role as an enzyme inhibitor positions it as a valuable tool for further studies into enzyme kinetics and mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 0.008 μM (A549) | Tubulin polymerization inhibition |
| Combretastatin A-4 | Structure | 0.009 μM (A549) | Tubulin binding site inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorine Substitution Patterns
The position and number of fluorine atoms on the benzenesulfonamide moiety significantly influence biological activity. For instance:
- 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () differs only in fluorine substitution (3-fluoro vs. 2,4-difluoro). While specific activity data are unavailable, fluorine’s electron-withdrawing effects likely alter binding affinity or metabolic stability.
- N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)benzenesulfonamide () replaces fluorine with chlorine, which may enhance hydrophobic interactions but reduce electronegativity .
Triazolo[4,3-b]pyridazine Core Modifications
Variations in the triazole-pyridazine scaffold impact target selectivity:
- N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) (): This compound lacks the sulfonamide group but retains the triazolo-pyridazine core. It inhibits Lin28/let-7 interactions, rescuing let-7 miRNA function and reducing tumor growth .
- N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (): A piperazine-linked derivative showing BRD4 bromodomain inhibition via docking interactions (e.g., π-stacking with Trp168) .
Sulfonamide Substituents and Linker Variations
The sulfonamide group’s substitution and linker length modulate solubility and target engagement:
- N-Benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (): A benzyl-fluorophenyl substitution may improve CNS penetration due to increased lipophilicity .
Antimicrobial Activity
Compounds like N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide/sulfonamide derivatives () exhibit moderate to good antimicrobial activity, suggesting that methyl and sulfonamide groups synergize against microbial targets .
Epigenetic Targets (BRD4 and Bromodomains)
Triazolo-pyridazine derivatives with sulfonamide groups (e.g., ) inhibit BRD4 by forming critical interactions:
- π-Stacking with Trp168 and His131.
- Hydrogen bonding between sulfonamide oxygen and backbone amides .
Lin28/let-7 Pathway Inhibition
C1632 () demonstrates that triazolo-pyridazines without sulfonamide moieties can target RNA-binding proteins, highlighting structural flexibility for diverse applications .
Structural and Functional Data Tables
Table 2: Antimicrobial Activity of Triazolo-Pyridazine Derivatives ()
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
